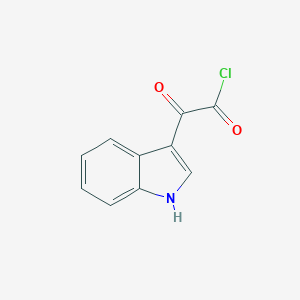

![molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6](/img/structure/B125127.png)

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

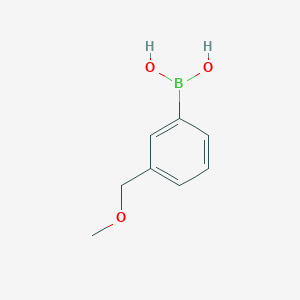

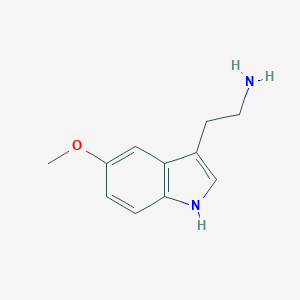

“3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the linear formula C18H12N2OS2 . It belongs to the class of organic compounds known as thioureas .

Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-4(1H)-one core, which is substituted at the 3 and 5 positions by phenyl groups . The compound also contains a thioxo group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.437 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not mentioned in the search results.

Applications De Recherche Scientifique

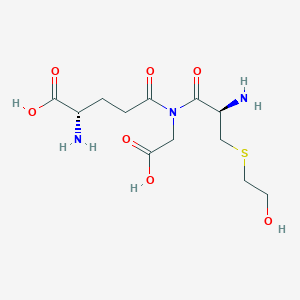

Synthesis of Amides, Esters, and Peptides

This compound has been used as a reactive condensing agent for the synthesis of amides, esters, and dipeptides . The reaction yields were excellent, indicating the compound’s effectiveness in these types of chemical reactions .

Synthesis of β-Lactams

The compound has also been successfully applied to the synthesis of β-lactams from β-amino acids . β-Lactams are a class of antibiotics that include penicillins and cephalosporins, which are widely used in medicine.

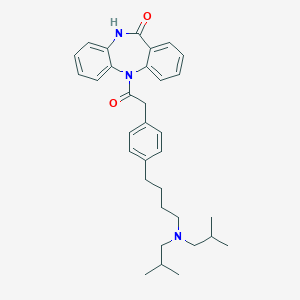

Synthesis of Polyamides

Another application of this compound is in the synthesis of polyamides . Polyamides, such as nylon, are used in a wide range of applications, including clothing, carpets, and car parts.

Anticancer Activity

Some derivatives of the compound have shown anticancer activity . For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a derivative of the compound, has shown cytotoxic activity on almost all cancer cell lines .

Molecular Docking

The compound and its derivatives have been used in molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.

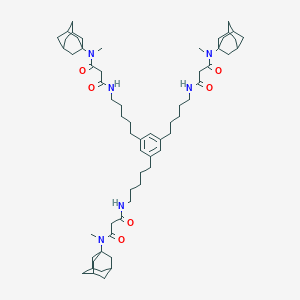

Synthesis of Other Thienopyrimidines

The compound can be used in the synthesis of other thienopyrimidines . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .

Safety and Hazards

Propriétés

IUPAC Name |

3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFKCKHXCWRVDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353973 |

Source

|

| Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142465-09-6 |

Source

|

| Record name | 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)